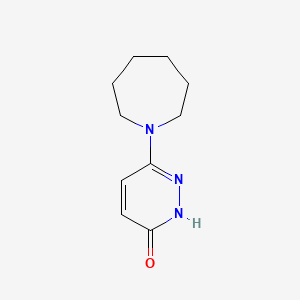

6-(Azepan-1-yl)pyridazin-3-ol

Description

6-(Azepan-1-yl)pyridazin-3-ol is a pyridazine derivative featuring a seven-membered azepane ring attached to the pyridazine core at the 6-position and a hydroxyl group at the 3-position. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. For instance, replacing halides or other leaving groups on the pyridazine ring with azepane via reaction with azepane in the presence of a base like potassium carbonate could yield the target compound .

Properties

IUPAC Name |

3-(azepan-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-6-5-9(11-12-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVZQQOCGKXNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyridazinone derivatives, a class of compounds to which 6-(azepan-1-yl)pyridazin-3-ol belongs, have been shown to interact with a range of biological targets and physiological effects.

Mode of Action

It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation. This suggests that 6-(Azepan-1-yl)pyridazin-3-ol may interact with its targets in a similar manner.

Biological Activity

6-(Azepan-1-yl)pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

6-(Azepan-1-yl)pyridazin-3-ol features a pyridazine ring substituted with an azepane moiety. This structural arrangement is significant for its biological interactions.

Physical Properties:

The compound's solubility, stability, and reactivity are influenced by the azepane and pyridazine rings, which may enhance its binding affinity to various biological targets.

The biological activity of 6-(Azepan-1-yl)pyridazin-3-ol is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, potentially modulating cellular signaling.

- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activity and Applications

Research indicates that 6-(Azepan-1-yl)pyridazin-3-ol exhibits a range of biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuropharmacological Effects: Its ability to modulate neurotransmitter receptors indicates potential applications in treating neurological disorders.

- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-(Azepan-1-yl)pyridazin-3-ol is crucial for optimizing its biological activity. Key observations include:

Case Studies

Several studies have explored the biological activity of compounds related to 6-(Azepan-1-yl)pyridazin-3-ol:

- Inhibition of PRMT5: A study identified similar pyridazine derivatives that inhibit PRMT5, a target in cancer therapy. The mechanism involved disruption of protein-protein interactions critical for tumor growth .

- Neuropharmacology: Research on related compounds demonstrated their potential as neuroprotective agents, suggesting that modifications to the azepane structure could enhance therapeutic efficacy against neurodegenerative diseases .

- Antimicrobial Activity: Compounds structurally related to 6-(Azepan-1-yl)pyridazin-3-ol have shown promising antimicrobial properties, indicating potential applications in treating infections .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable for research and potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that derivatives of pyridazinone compounds, including 6-(Azepan-1-yl)pyridazin-3-ol, demonstrate significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness that could lead to new antibiotic therapies .

- Neurotropic Effects : Research has highlighted the neurotropic potential of pyridazine derivatives. In particular, compounds related to 6-(Azepan-1-yl)pyridazin-3-ol have been assessed for their ability to modulate neurotransmitter systems, which may be beneficial in treating neurological disorders .

Therapeutic Applications

The therapeutic potential of 6-(Azepan-1-yl)pyridazin-3-ol is being explored in several areas:

2.1. Central Nervous System Disorders

Research suggests that this compound may play a role in the treatment of epilepsy and other seizure disorders. In animal models, it has been shown to influence seizure activity positively, potentially offering a new avenue for anticonvulsant drug development .

2.2. Cardiovascular Health

The compound has demonstrated vasodilatory effects, which could be significant for cardiovascular health. Its ability to lower blood pressure and improve blood flow makes it a candidate for further investigation in hypertension treatments .

Case Studies and Research Findings

Several studies have documented the efficacy of 6-(Azepan-1-yl)pyridazin-3-ol and its derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of pyridazine derivatives are highly dependent on substituents. Key structural analogues include:

- 6-Phenyl-pyridazin-3(2H)-one: A pyridazinone with a phenyl group at the 6-position. The phenyl group increases lipophilicity (logP ≈ 2.1), reducing aqueous solubility (0.12 mg/mL in water at 25°C) but enhancing membrane permeability .

- 5-Chloro-6-phenylpyridazin-3(2H)-one : Chlorination at the 5-position further elevates lipophilicity (logP ≈ 2.8) and may improve metabolic stability .

- 6-Iodo-5-methoxypyridin-3-ol : A pyridine derivative with iodine (electron-withdrawing) and methoxy (electron-donating) groups, demonstrating how halogenation influences reactivity and solubility .

6-(Azepan-1-yl)pyridazin-3-ol distinguishes itself with the azepane group, which introduces:

- Enhanced Solubility : The cyclic amine can form salts (e.g., HCl salts), increasing aqueous solubility compared to phenyl or halogenated analogues.

Physicochemical Properties

| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Key Substituent Effects |

|---|---|---|---|

| 6-Phenyl-pyridazin-3(2H)-one | 2.1 | 0.12 | High lipophilicity, low solubility |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | 2.8 | <0.1 | Increased metabolic stability |

| 6-Iodo-5-methoxypyridin-3-ol | 1.9 | 0.25 | Halogenation reduces reactivity |

| 6-(Azepan-1-yl)pyridazin-3-ol | 1.5 (estimated) | ~1.5 (as HCl salt) | Amine enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.